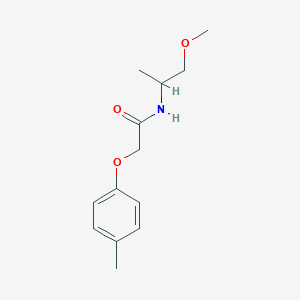
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide, also known as Mirogabalin, is a novel drug that belongs to the class of gabapentinoids. Gabapentinoids are a group of drugs that are used to treat neuropathic pain and epilepsy. Mirogabalin has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its efficacy in treating neuropathic pain.
作用機序
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters that are involved in pain signaling, thereby reducing pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models of neuropathic pain. It has also been shown to have anxiolytic and sedative effects in animal models. In humans, clinical trials have shown that this compound is well-tolerated and has a favorable safety profile.
実験室実験の利点と制限
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has several advantages for lab experiments. It has a favorable safety profile and is well-tolerated in humans. It has also been extensively studied in preclinical models, which makes it a good candidate for further research. However, its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for research on N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide. One potential direction is to investigate its efficacy in treating other types of pain, such as inflammatory pain. Another potential direction is to investigate its potential as an anxiolytic or sedative. Additionally, further research is needed to fully understand its mechanism of action and potential applications.
合成法
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide is synthesized by reacting 4-methylphenol with chloroacetyl chloride to obtain 4-methylphenyl chloroacetate. This intermediate is then reacted with 2-methoxy-1-methylethylamine to obtain this compound.
科学的研究の応用
N-(2-methoxy-1-methylethyl)-2-(4-methylphenoxy)acetamide has been extensively studied in preclinical models for its efficacy in treating neuropathic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain. Clinical trials are currently underway to evaluate its efficacy in treating neuropathic pain in humans.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
N-(1-methoxypropan-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10-4-6-12(7-5-10)17-9-13(15)14-11(2)8-16-3/h4-7,11H,8-9H2,1-3H3,(H,14,15) |
InChIキー |
PXVHIJUYSGZPSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

